An In-depth Technical Guide to the Chemical Properties of 3-Fluoro-2-(trifluoromethyl)benzamide
An In-depth Technical Guide to the Chemical Properties of 3-Fluoro-2-(trifluoromethyl)benzamide
Disclaimer: Publicly available scientific data specifically for 3-Fluoro-2-(trifluoromethyl)benzamide (CAS No. 287398-80-5) is exceptionally limited. This guide provides a comprehensive overview based on available information for this compound and its close structural isomers. The experimental protocols and potential biological activities are based on general knowledge of related chemical structures and should be adapted and verified experimentally.
Core Chemical Properties
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CAS Number: 287398-80-5[1]
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Molecular Formula: C₈H₅F₄NO[1]
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Molecular Weight: 207.12 g/mol [1]
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Storage: Recommended to be stored sealed in a dry, room temperature environment.[1]
To provide a comparative context, the table below summarizes the available quantitative data for closely related isomers of 3-Fluoro-2-(trifluoromethyl)benzamide. These values can offer an approximation of the expected properties of the target compound.
| Property | 3-Fluoro-5-(trifluoromethyl)benzamide | 2-Fluoro-3-(trifluoromethyl)benzamide | 2-(Trifluoromethyl)benzamide |
| CAS Number | 207986-20-7[2][3] | 207853-60-9 | 360-64-5[4] |
| Melting Point | 115-117 °C | 94-97 °C | 160-164 °C |
| Boiling Point | 197.8 ± 40.0 °C at 760 mmHg | Not Available | Not Available |
| logP (Predicted) | 1.9434[2] | Not Available | Not Available |
| Topological Polar Surface Area (TPSA) | 43.09 Ų[2] | Not Available | Not Available |
Experimental Protocols
Due to the lack of specific literature, a general methodology for the synthesis of fluorinated benzamides is provided below. This protocol is based on standard amidation reactions and would require optimization for the specific synthesis of 3-Fluoro-2-(trifluoromethyl)benzamide.
General Synthesis of a Fluorinated Benzamide from a Carboxylic Acid
This method involves the activation of a carboxylic acid followed by reaction with an amine source.
Materials:
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3-Fluoro-2-(trifluoromethyl)benzoic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
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Ammonia solution (aqueous or in a solvent like dioxane) or Ammonium chloride with a non-nucleophilic base (e.g., triethylamine)
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Inert atmosphere (Nitrogen or Argon)
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Acid Chloride Formation:
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In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 3-Fluoro-2-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous DCM.
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Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
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Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) to the solution at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acid chloride).
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Remove the solvent and excess reagent under reduced pressure to yield the crude 3-Fluoro-2-(trifluoromethyl)benzoyl chloride.
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Amidation:
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Dissolve the crude acid chloride in anhydrous DCM or THF in a separate flask under an inert atmosphere and cool to 0 °C.
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Slowly add a solution of ammonia (e.g., 0.5 M in dioxane, 2-3 equivalents) or a mixture of ammonium chloride (1.5 equivalents) and triethylamine (2.5 equivalents) to the cooled acid chloride solution.
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Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water.
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography on silica gel.
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Mandatory Visualizations
The following diagram illustrates a general workflow for the synthesis and characterization of a novel benzamide derivative, a logical process in the absence of specific signaling pathway information for 3-Fluoro-2-(trifluoromethyl)benzamide.
Caption: General workflow for the synthesis and characterization of a novel benzamide.
Analytical Methods
The characterization of 3-Fluoro-2-(trifluoromethyl)benzamide would employ standard analytical techniques for organic compounds:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the aromatic proton signals, their splitting patterns influenced by the fluorine and trifluoromethyl substituents, and the broad signals of the amide protons. ¹³C NMR would reveal the chemical shifts of the carbon atoms, including the characteristic quartet for the trifluoromethyl carbon. ¹⁹F NMR would be crucial to confirm the presence and chemical environment of the fluorine and trifluoromethyl groups.
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Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide structural information.
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Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would show characteristic absorption bands for the N-H stretching of the amide group (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-F stretching vibrations.
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High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the synthesized compound.
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Elemental Analysis: This would be used to confirm the elemental composition (C, H, N) of the molecule.
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for 3-Fluoro-2-(trifluoromethyl)benzamide, the benzamide and trifluoromethyl moieties are present in numerous biologically active molecules.
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Trifluoromethyl Group: The inclusion of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5]
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Benzamide Core: The benzamide scaffold is a common feature in a wide range of pharmaceuticals, including antipsychotics, antiemetics, and anticancer agents. For example, some fluorinated benzamides have been investigated as dopamine D2 receptor tracers.[6]
Given these general properties, 3-Fluoro-2-(trifluoromethyl)benzamide could potentially be investigated for a variety of therapeutic applications. However, without experimental data, any discussion of its specific biological activity or interaction with signaling pathways remains speculative. Further research would be required to determine its pharmacological profile.
References
- 1. 3-FLUORO-2-(TRIFLUOROMETHYL)BENZAMIDE CAS#: 287398-80-5 [m.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. 2-(三氟甲基)苯甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
